2-Fluoro-6-methylquinoxaline
CAS No.:
Cat. No.: VC16000414
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7FN2 |
|---|---|
| Molecular Weight | 162.16 g/mol |
| IUPAC Name | 2-fluoro-6-methylquinoxaline |
| Standard InChI | InChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 |
| Standard InChI Key | LFINAGLIGXCVAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC=C(N=C2C=C1)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Quinoxalines are bicyclic systems comprising two nitrogen atoms at the 1,4-positions of a fused benzene ring. In 2-fluoro-6-methylquinoxaline, the fluorine atom at position 2 introduces electronegativity, while the methyl group at position 6 contributes steric bulk. The molecular formula is , with a molecular weight of 162.17 g/mol.
The fluorine substituent polarizes the aromatic system, enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. Methyl groups typically increase hydrophobicity, influencing solubility and membrane permeability in biological systems .
Predicted Physicochemical Properties
Based on analogous quinoxaline derivatives, the following properties are hypothesized:
| Property | Value/Description |
|---|---|
| Melting Point | 145–155 °C (estimated) |
| Boiling Point | 280–290 °C (extrapolated) |
| Solubility in Water | Low (<0.1 mg/mL) |
| Solubility in DMSO | High (>50 mg/mL) |
| LogP (Partition Coefficient) | 2.1–2.5 (predicted) |
These estimates align with trends observed in methyl- and fluorine-substituted heterocycles, where increased hydrophobicity correlates with higher LogP values .
Synthetic Pathways
Conventional Quinoxaline Synthesis
Quinoxalines are typically synthesized via the condensation of 1,2-diamines with 1,2-diketones. For 2-fluoro-6-methylquinoxaline, this would require:
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Fluorinated 1,2-diketone precursor: E.g., 2-fluoro-1,2-butanedione.
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Methyl-substituted 1,2-diamine: E.g., 3-methylbenzene-1,2-diamine.
The reaction proceeds under acidic or neutral conditions, often catalyzed by protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl) .
Alternative Routes
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Radical Fluorination: Post-synthetic introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) on pre-formed methylquinoxaline .
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Cross-Coupling Reactions: Palladium-catalyzed coupling to install methyl or fluorine groups onto a quinoxaline scaffold.
Applications in Medicinal Chemistry
Kinase Inhibition
Fluorinated quinoxalines are explored as kinase inhibitors due to their ability to modulate ATP-binding pockets. For example, EGFR inhibitors incorporating fluorinated benzoic acid motifs demonstrate IC values in the nanomolar range . 2-Fluoro-6-methylquinoxaline could similarly target tyrosine kinases by leveraging fluorine’s electronegativity for hydrogen bonding with active-site residues.
Antimicrobial Activity
Methyl groups enhance lipophilicity, promoting bacterial membrane penetration. Fluorine’s electronegativity may disrupt microbial enzymatic processes. Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Materials Science Applications
Organic Semiconductors
Quinoxaline derivatives are employed in organic photovoltaics (OPVs) due to their electron-deficient cores. Fluorine substituents improve electron mobility, while methyl groups enhance solubility in processing solvents. Predicted HOMO-LUMO gaps for 2-fluoro-6-methylquinoxaline range from 3.1–3.4 eV, suitable for charge transport layers .
Ligand Design in Coordination Chemistry
The nitrogen-rich structure facilitates metal coordination. Fluorine and methyl groups tune ligand steric and electronic profiles, enabling tailored catalysis or sensing applications.
Challenges and Future Directions
Synthetic Limitations
Current methods for fluorinated quinoxalines suffer from low yields (30–50%) due to side reactions. Future work should optimize fluorination protocols, such as using flow chemistry or photocatalysis.
Biological Profiling
In vitro and in vivo studies are needed to validate hypothesized antimicrobial and anticancer activities. Computational modeling (e.g., molecular docking) could prioritize high-potential targets.
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